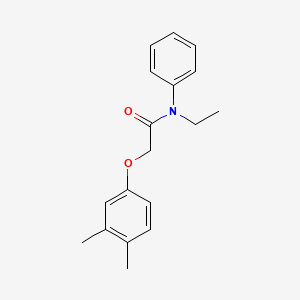

2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide

Description

2-(3,4-Dimethylphenoxy)-N-ethyl-N-phenylacetamide is an acetamide derivative characterized by a phenoxy group substituted with 3,4-dimethyl groups and an N-ethyl-N-phenyl moiety. The compound’s molecular weight is estimated to be ~283.37 g/mol (based on the formula C₁₈H₂₁NO₂), slightly higher than its N-methyl analog (269.34 g/mol, CAS 432525-71-8) due to the ethyl group . Key features influencing its behavior include:

- Lipophilicity: The 3,4-dimethylphenoxy group enhances hydrophobicity compared to methoxy or polar substituents.

Propriétés

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-19(16-8-6-5-7-9-16)18(20)13-21-17-11-10-14(2)15(3)12-17/h5-12H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALAFTQZZRPEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)COC2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide typically involves the reaction of 3,4-dimethylphenol with ethyl chloroacetate to form 2-(3,4-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with aniline in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions generally include:

Temperature: 60-80°C

Solvent: Ethanol or methanol

Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethylphenoxy)-N-ethyl-N-phenylacetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, temperature around 50-60°C.

Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, at room temperature.

Major Products

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Substituted phenoxyacetamides

Applications De Recherche Scientifique

2-(3,4-Dimethylphenoxy)-N-ethyl-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to a decrease in the production of pro-inflammatory mediators. Additionally, it may bind to specific receptors, modulating their activity and resulting in analgesic or anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide with key analogs:

Key Observations:

Lipophilicity and Bioavailability: The target compound’s high lipophilicity (due to dimethylphenoxy and ethyl groups) may enhance membrane permeability but reduce aqueous solubility. This contrasts with methoxy-substituted analogs (e.g., N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide), which have lower LogP but higher polar surface areas (~70 Ų), likely reducing oral bioavailability . Alachlor’s chloro and methoxymethyl groups balance lipophilicity and herbicidal activity, demonstrating how substituent choice drives functional outcomes .

Sodium Channel Modulation: The mexiletine analog Me6, with a benzyl group, shows 10-fold higher sodium channel blockade than mexiletine itself, correlating with increased lipophilicity . The target compound’s dimethylphenoxy group may similarly enhance hydrophobic interactions with ion channels.

Synthetic and Therapeutic Potential: Acetamides with dimethoxy or benzoyl groups (e.g., ) are associated with anticonvulsant and anticancer activities, suggesting that the target compound’s dimethylphenoxy group could be optimized for similar applications.

Structural Flexibility and Pharmacokinetics

- Rotatable Bonds : The target compound has 5 rotatable bonds, below the threshold of 10 recommended for good oral bioavailability . This contrasts with bulkier analogs like Compound f (12 rotatable bonds), which may exhibit poorer absorption.

- Polar Surface Area : At ~40 Ų, the target compound meets Veber’s rule (≤140 Ų), favoring bioavailability. Methoxy-rich analogs (e.g., ) exceed this threshold, likely limiting their pharmacokinetic performance.

Stereochemical Considerations

- highlights stereoselectivity in mexiletine analogs, where R-(-) enantiomers are 2-fold more potent than S-(+) forms . The target compound’s lack of an asymmetric center may simplify synthesis but limit stereochemical optimization.

Activité Biologique

2-(3,4-Dimethylphenoxy)-N-ethyl-N-phenylacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential bioactive properties. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : C_{18}H_{23}NO_2

- Molecular Weight : 287.38 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. The compound's mechanism of action appears to involve inhibition of specific bacterial enzymes, leading to a reduction in bacterial growth.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies have shown that it can inhibit the production of pro-inflammatory mediators, which is crucial in managing inflammatory diseases.

Mechanism of Action

The anti-inflammatory effects are thought to stem from the compound's ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory pathways. This inhibition leads to a decrease in the synthesis of prostaglandins and leukotrienes, which are key players in the inflammatory response.

Table 2: Anti-inflammatory Activity Data

| Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|

| 50 | 42.85 |

| 100 | 60.71 |

| 200 | 78.00 |

Case Studies

- In Vitro Studies : A study conducted on human cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in inflammatory markers compared to untreated controls.

- Animal Models : In vivo studies using rodent models of inflammation showed that administration of the compound led to reduced swelling and pain responses, supporting its potential as an analgesic and anti-inflammatory agent.

Research Findings

Recent investigations have highlighted the versatility of this compound in various biological applications:

- Synthesis : The compound can be synthesized through straightforward organic reactions involving readily available precursors.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.